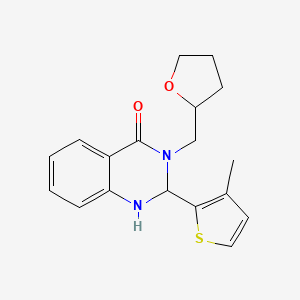
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide
Vue d'ensemble
Description
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide, also known as BHPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPPA belongs to the acrylamide family of compounds and is widely used in the synthesis of novel materials, drug discovery, and molecular recognition studies.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme. This compound contains a hydroxyphenyl group, which can form hydrogen bonds with the amino acid residues of the enzyme, thereby inhibiting its activity. This compound also contains a cyano group, which can act as a nucleophile and react with the active site of the enzyme.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antidiabetic activities. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. However, further studies are needed to elucidate the exact mechanism of action and the potential side effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. This compound can be easily synthesized in large quantities and can be modified to introduce various functional groups for specific applications. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity. Therefore, proper safety precautions should be taken when handling this compound.
Orientations Futures
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has great potential for future research in various fields. Some possible future directions include:
1. Development of this compound-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
2. Synthesis of novel materials using this compound as a building block for applications such as gas storage, catalysis, and sensing.
3. Elucidation of the mechanism of action of this compound and its potential side effects.
4. Development of new synthetic routes for this compound to improve its yield and purity.
5. Exploration of this compound's potential applications in agriculture and environmental science.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be easily synthesized and modified to introduce various functional groups for specific applications. This compound has been shown to exhibit potent inhibitory activity against various enzymes, anti-inflammatory, antioxidant, and antidiabetic activities. This compound has also been used as a building block for the synthesis of novel materials. However, further studies are needed to elucidate the exact mechanism of action and the potential side effects of this compound.
Applications De Recherche Scientifique
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)acrylamide has been extensively used in scientific research for various applications such as drug discovery, molecular recognition studies, and material science. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are important targets for drug discovery. This compound has also been used in molecular recognition studies to develop selective sensors for the detection of metal ions and biomolecules. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-4-2-3-5-15(11)20-17(22)13(10-19)8-12-6-7-16(21)14(18)9-12/h2-9,21H,1H3,(H,20,22)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVUBFVFIZCPC-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


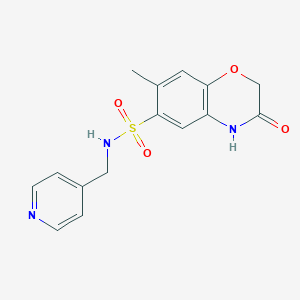
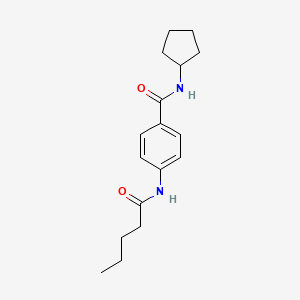
![2-[(4-bromophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4791407.png)
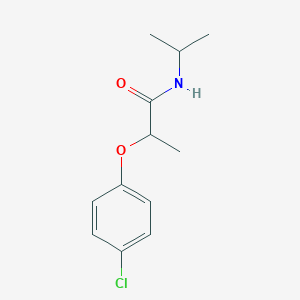
![3-[({[4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4791432.png)
![4-(2,5-dimethoxybenzoyl)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4791445.png)

![N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4791459.png)
![3-ethyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791466.png)
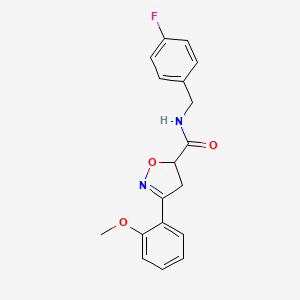
![4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide](/img/structure/B4791491.png)
